molecular formula C9H9Cl B13657503 (E)-1-(2-Chlorovinyl)-4-methylbenzene

(E)-1-(2-Chlorovinyl)-4-methylbenzene

Cat. No.: B13657503
M. Wt: 152.62 g/mol
InChI Key: ZCXDCALOBVHDDF-VOTSOKGWSA-N
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Description

(E)-1-(2-Chlorovinyl)-4-methylbenzene is an organic compound characterized by the presence of a chlorovinyl group attached to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2-Chlorovinyl)-4-methylbenzene typically involves the electrophilic addition of selenium dichloride to dialkylacetylenes, such as 2-butyne, 3-hexyne, 4-octyne, and 5-decyne . This reaction proceeds at room temperature and results in the formation of the desired product with high stereoselectivity.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and reagents, simple reaction conditions, and high selectivity to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (E)-1-(2-Chlorovinyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorovinyl group to a vinyl group or other reduced forms.

    Substitution: The chlorovinyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(E)-1-(2-Chlorovinyl)-4-methylbenzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It may be used in studies involving the interaction of chlorovinyl compounds with biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(2-Chlorovinyl)-4-methylbenzene involves its interaction with molecular targets through electrophilic addition or substitution reactions. The chlorovinyl group is particularly reactive, allowing the compound to participate in various chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

  • (E)-2-Chlorovinyl]arsine
  • (E)-2-Chlorovinyl]arsonic acid
  • (E)-2-Chlorovinyltellurium trichloride
  • (E)-2-Chlorovinyl]selenides

Comparison: (E)-1-(2-Chlorovinyl)-4-methylbenzene is unique due to the presence of the methylbenzene ring, which imparts distinct chemical properties compared to other chlorovinyl compounds. The methyl group can influence the reactivity and stability of the compound, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

Molecular Formula

C9H9Cl

Molecular Weight

152.62 g/mol

IUPAC Name

1-[(E)-2-chloroethenyl]-4-methylbenzene

InChI

InChI=1S/C9H9Cl/c1-8-2-4-9(5-3-8)6-7-10/h2-7H,1H3/b7-6+

InChI Key

ZCXDCALOBVHDDF-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/Cl

Canonical SMILES

CC1=CC=C(C=C1)C=CCl

Origin of Product

United States

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